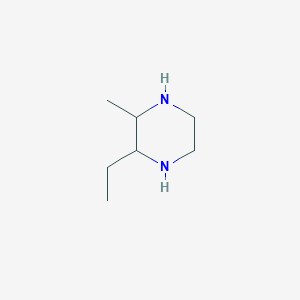

2-Ethyl-3-methylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Advanced Heterocyclic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of biologically active compounds. nih.govrsc.org Its prevalence in medicinal chemistry has led to it being classified as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govrsc.org This versatility stems from several key characteristics of the piperazine moiety.

The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of a wide range of substituents. This structural flexibility enables the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity, which are critical for its pharmacokinetic and pharmacodynamic profiles. Furthermore, the piperazine ring can adopt various conformations, which can influence its binding affinity to biological macromolecules.

The significance of the piperazine scaffold is underscored by its presence in numerous commercially successful drugs. A notable example is Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers, which features a piperazine ring crucial for its activity. Another blockbuster drug, Sildenafil (Viagra), used to treat erectile dysfunction, also incorporates a piperazine moiety. rsc.org Beyond its role in blockbuster drugs, the piperazine scaffold is a fundamental building block in the synthesis of a diverse range of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antianginal effects.

Overview of Research Trajectories for Substituted Piperazines and Relevance to 2-Ethyl-3-methylpiperazine

Research into substituted piperazines has followed several key trajectories, largely driven by the desire to explore new chemical space and develop novel therapeutic agents. A significant area of focus has been the synthesis of asymmetrically substituted piperazines. nih.govnih.gov While a majority of piperazine-containing drugs are N,N'-disubstituted, there is a growing interest in exploring carbon-substituted piperazines, as this represents a largely untapped area of chemical diversity. nih.gov The development of efficient and stereoselective methods for the synthesis of these asymmetrically substituted piperazines is a major ongoing research effort. nih.govyork.ac.uk

These synthetic endeavors are closely linked to the exploration of the biological activities of novel piperazine derivatives. Researchers are actively investigating the potential of substituted piperazines as calcium channel blockers, which have applications in the treatment of cardiovascular and neurological disorders. nih.gov Additionally, the development of new anticancer agents based on the piperazine scaffold remains a vibrant area of research.

The relevance of these research trajectories to 2-Ethyl-3-methylpiperazine is significant. As an asymmetrically substituted piperazine with two adjacent stereocenters, it represents a challenging synthetic target and a novel chemical entity. The ethyl and methyl substituents on the carbon framework of the piperazine ring can be expected to influence its conformational preferences and its interactions with biological targets in ways that differ from N-substituted or symmetrically C-substituted piperazines. The exploration of its synthesis and biological properties would therefore be a valuable contribution to the field of medicinal chemistry.

Current Gaps and Future Perspectives in the Academic Investigation of 2-Ethyl-3-methylpiperazine

Despite the broad interest in substituted piperazines, a thorough review of the scientific literature reveals a significant gap in the academic investigation of 2-Ethyl-3-methylpiperazine. There is a notable lack of published research detailing its synthesis, characterization, and potential applications. This stands in contrast to the extensive research available for other piperazine derivatives.

This knowledge gap presents a clear opportunity for future research. The development of a robust and stereoselective synthesis of 2-Ethyl-3-methylpiperazine would be a primary and essential step. Such a synthesis would need to address the challenge of controlling the stereochemistry at the C2 and C3 positions.

Once a synthetic route is established, future research could focus on a number of promising areas:

Pharmacological Screening: Given the wide range of biological activities exhibited by other substituted piperazines, 2-Ethyl-3-methylpiperazine could be screened against a variety of biological targets. This could include assays for activity as a calcium channel blocker, an anticancer agent, or for effects on the central nervous system.

Conformational Analysis: A detailed study of the conformational preferences of 2-Ethyl-3-methylpiperazine would provide valuable insights into its potential interactions with biological macromolecules. Techniques such as NMR spectroscopy and computational modeling could be employed for this purpose.

Derivative Synthesis: The availability of 2-Ethyl-3-methylpiperazine as a building block would open the door to the synthesis of a wide range of derivatives. Functionalization of the nitrogen atoms could lead to the development of novel compounds with tailored properties.

The academic investigation of 2-Ethyl-3-methylpiperazine is still in its infancy. However, the known significance of the piperazine scaffold and the growing interest in asymmetrically substituted derivatives suggest that this compound represents a promising, yet unexplored, area of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-ethyl-3-methylpiperazine |

InChI |

InChI=1S/C7H16N2/c1-3-7-6(2)8-4-5-9-7/h6-9H,3-5H2,1-2H3 |

InChI Key |

XHHMVQXSYJHOSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(NCCN1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 3 Methylpiperazine and Its Derivatives

Stereoselective Synthesis of Enantiopure 2-Ethyl-3-methylpiperazine and Related Chiral Piperazines

Achieving enantiopure forms of asymmetrically substituted piperazines is a primary challenge. The biological activity of such molecules is often dependent on their specific stereoisomeric form. Methodologies to this end include the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliary-based methods involve temporarily incorporating an enantiopure molecule to direct the stereochemical outcome of a reaction. nih.govethz.ch For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. nih.govrsc.org This general strategy can be adapted for more complex substitution patterns.

Asymmetric catalysis offers a more atom-economical approach, where a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. ethz.ch Palladium-catalyzed reactions have proven particularly effective. For example, the asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, catalyzed by a chiral palladium complex, provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn These intermediates can then be reduced to the corresponding chiral piperazines. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazinium salts is another powerful method for accessing chiral piperazines. acs.org

A notable advancement is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are direct precursors to chiral piperazines upon reduction. caltech.edunih.gov

Table 1: Asymmetric Synthesis of Chiral Piperazin-2-one Precursors

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd-catalyzed Hydrogenation | Pyrazin-2-ols | Chiral Piperazin-2-ones | Up to 90% | dicp.ac.cn |

| Pd-catalyzed Allylic Alkylation | N-protected Piperazin-2-ones | α-Secondary/Tertiary Piperazin-2-ones | Good to Excellent | caltech.edunih.gov |

| Ir-catalyzed Hydrogenation | Unsaturated Piperazin-2-ones | Chiral Piperazin-2-ones | Good | acs.org |

The synthesis of chiral piperazines often proceeds through cyclic amide precursors like piperazin-2-ones or piperazine-2,5-diones (diketopiperazines). These intermediates offer a robust platform for introducing desired substituents with stereochemical control. nih.govnih.gov

The synthesis of (3S)-3-methylpiperazine-2,5-dione serves as a well-documented example. This compound is prepared via the cyclocondensation of an (S)-alanine derivative with a glycine (B1666218) ester. mdpi.com The process typically begins with N-protected L-alanine, which is coupled with a glycine methyl ester hydrochloride. mdpi.comresearchgate.net Subsequent deprotection and intramolecular cyclization, often promoted by heating in a suitable solvent like toluene (B28343) with acetic acid, yields the target diketopiperazine. researchgate.net

Table 2: Synthesis of (3S)-3-Methylpiperazine-2,5-dione

| Starting Materials | Key Steps | Yield | Reference |

| [(Benzyloxy)carbonyl]-L-alanine, Methyl glycinate (B8599266) hydrochloride | 1. Amide coupling2. Hydrogenolysis (deprotection)3. Cyclization | 54% | mdpi.comresearchgate.net |

This modular approach, starting from readily available amino acids, allows for the synthesis of various substituted diketopiperazines, which can be selectively reduced to furnish the desired chiral piperazine (B1678402) products.

Functionalization and Derivatization Strategies for the Piperazine Core

Once the piperazine ring is formed, further diversification can be achieved through functionalization of the nitrogen or carbon atoms of the core structure.

The secondary amines within the piperazine ring are nucleophilic and can be readily functionalized. N-alkylation is commonly achieved through nucleophilic substitution with alkyl halides or via reductive amination using aldehydes or ketones. nih.gov For substituted piperazines, controlling the regioselectivity of the reaction at either N1 or N4 is crucial and often relies on the use of protecting groups. google.com

N-arylation, the formation of a nitrogen-aryl bond, is typically accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (a palladium-catalyzed reaction) is a premier method for coupling piperazines with aryl halides or triflates. nih.govacs.org Copper-catalyzed Ullmann-Goldberg reactions and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes are also widely used. nih.govresearchgate.net Nickel-based catalysts have also been shown to be effective for the selective mono-arylation of piperazine. researchgate.net

Direct C-H functionalization of the piperazine ring offers a powerful and efficient route to introduce substituents on the carbon skeleton, bypassing the need for de novo ring construction. beilstein-journals.org The α-lithiation of N-Boc protected piperazines is a key strategy for creating 2-substituted derivatives. scispace.com

In this method, an N-Boc-piperazine is treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures (-78 °C), to selectively deprotonate the carbon atom adjacent to the Boc-protected nitrogen. beilstein-journals.orgscispace.com The resulting α-lithiated intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to install a substituent at the C2 position. scispace.comresearchgate.net The use of a chiral ligand, such as (-)-sparteine, can render this process asymmetric, providing enantiopure α-substituted piperazines. acs.orgmdpi.com

Mechanistic studies have revealed that the choice of the distal N-substituent and the nature of the electrophile can significantly impact the yield and stereoselectivity of the reaction. acs.org

Table 3: Electrophiles Used in α-Lithiation Trapping of N-Boc Piperazine

| Lithiation Conditions | Electrophile | Product Type | Reference |

| s-BuLi, -78 °C | TMSCl | 2-Silyl-piperazine | beilstein-journals.org |

| s-BuLi, -78 °C | Alkyl Halides | 2-Alkyl-piperazine | beilstein-journals.org |

| s-BuLi / (-)-sparteine | Various | Enantioenriched 2-Substituted Piperazine | acs.org |

Substituted piperazines are valuable building blocks for the synthesis of more complex, polycyclic molecules with potential applications in medicinal chemistry. Pyrido-pyrimidinones are a class of fused heterocyclic compounds that have been investigated for their biological activities.

Synthesis of Hybrid Derivatives and Conjugates (e.g., N-Ethyl-Piperazinyl-Amides of Triterpenic Acids)

The synthesis of hybrid molecules combining piperazine moieties with natural products like triterpenic acids has emerged as a significant strategy in medicinal chemistry. These conjugates often exhibit enhanced biological profiles compared to their parent compounds. A key example is the synthesis of N-ethyl-piperazinyl-amides of triterpenic acids such as oleanonic and ursonic acid. mdpi.comnih.gov

The general synthetic route involves the acylation of N-ethyl-piperazine with the corresponding triterpenic acid chloride. mdpi.com Oleanonic acid (1) and ursonic acid (2) serve as the initial triterpenoid (B12794562) scaffolds. The process begins with the conversion of the carboxylic acid group at C-28 of the triterpenoid into a more reactive acid chloride. This is typically achieved using reagents like oxalyl chloride. The subsequent reaction of the acid chloride with N-ethyl-piperazine affords the desired N-ethyl-piperazinyl-amide derivatives (compounds 3 and 4) in high yields, often exceeding 90%. mdpi.com

Further modifications can be introduced, for instance, at the C-2 position of the triterpenoid backbone. The Claisen-Schmidt condensation of the N-ethyl-piperazinyl amides (3 and 4) with various aldehydes, such as 2- or 3-pyridinecarboxaldehydes or furfural, can be performed in the presence of a base like potassium hydroxide. mdpi.com This reaction yields C2-substituted derivatives (compounds 5–10) with yields ranging from 91–97%. mdpi.com The structural integrity and the formation of the amide group are confirmed using spectral methods, with characteristic signals appearing in their ¹³C NMR spectra. mdpi.com

The introduction of N-bearing heterocycles, such as piperazine, into the structure of pentacyclic triterpenes is a strategy that has been shown to yield semisynthetic derivatives with notable bioactivity. nih.gov

Table 1: Synthesis of N-Ethyl-Piperazinyl-Amides of Triterpenic Acids

| Parent Acid | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oleanonic Acid | N-Ethyl-piperazine | N-Ethyl-piperazinyl-amide of Oleanonic Acid (3) | 94% | mdpi.com |

| Ursonic Acid | N-Ethyl-piperazine | N-Ethyl-piperazinyl-amide of Ursonic Acid (4) | 91% | mdpi.com |

Catalytic Synthesis Routes to 2-Ethyl-3-methylpiperazine and Related Alkylpiperazines

Catalytic methods offer efficient and sustainable pathways for the synthesis of piperazine and its alkylated derivatives. These routes can be broadly categorized into strategies like reductive amination and those employing specifically designed heterogeneous and homogeneous catalytic systems. These methods are crucial for producing valuable N-heterocycles from various starting materials. rsc.orgresearchgate.net

Reductive Amination Strategies for Alkylpiperazine Formation (e.g., 2-Methylpiperazine)

Reductive amination is a cornerstone of amine synthesis, and it has been effectively applied to the formation of alkylpiperazines. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine. rsc.org

A notable example is the synthesis of 2-methylpiperazine (B152721) (2-MP) from bio-derived acetol (hydroxyacetone) and ethylenediamine (B42938). rsc.orgrsc.org This process utilizes a reductive cyclo-amination reaction under mild conditions. The mechanism involves the initial formation of a hemiaminal intermediate from the carbonyl compound and the diamine, followed by dehydration to an imine, and subsequent reduction to the final cyclic amine. rsc.org The use of hydrogen gas in the presence of a metal catalyst is a common approach for the reduction step. rsc.org

Various reducing agents have been studied for reductive amination, including borohydride (B1222165) derivatives like sodium triacetoxyborohydride. google.com However, catalytic hydrogenation offers a more atom-economical and environmentally friendly alternative. researchgate.net

Research has demonstrated the efficacy of palladium (Pd) supported on mixed metal oxides, such as Pd/TiO₂–Al₂O₃, as catalysts for this transformation. rsc.orgresearchgate.net These catalysts have shown high activity and selectivity, achieving yields of over 80% for 2-methylpiperazine under optimized conditions (e.g., 90 °C and 13 bar H₂ pressure). rsc.org The success of these catalysts is attributed to the presence of unsaturated Pd sites that effectively activate the C=N bond of the imine intermediate for hydrogenation. rsc.orgresearchgate.net

Table 2: Reductive Amination for 2-Methylpiperazine Synthesis

| Reactants | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Acetol, Ethylenediamine | Pd/TiO₂–Al₂O₃ | 90 °C, 13 bar H₂, 7 h | >80% | rsc.org |

| Acetol, Ethylenediamine | Pd/ZrO₂–Al₂O₃ | 90 °C, 13 bar H₂, 7 h | High | rsc.org |

Development of Heterogeneous and Homogeneous Catalytic Systems for Piperazine Synthesis

The development of advanced catalytic systems is pivotal for improving the efficiency, selectivity, and sustainability of piperazine synthesis. Both heterogeneous and homogeneous catalysts have been extensively investigated.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. mdpi.com This is a significant advantage for industrial applications.

Examples include:

Metal Ions on Polymeric Resins: Commercially available ion-exchange resins can be used as supports for metal ions like Cu(II) and Ce(III). mdpi.com These supported catalysts have demonstrated effectiveness in accelerating reactions for synthesizing monosubstituted piperazines. The heterogeneity of the catalyst allows for easy filtration and recovery. mdpi.com

Metal Oxides and Zeolites: Cr-promoted Cu-Zn/Al₂O₃ catalysts have been used for the cyclo-dehydrogenation of ethylenediamine and propylene (B89431) glycol to produce 2-methylpyrazine, a related N-heterocycle. ias.ac.in In other work, semiconductor-zeolite composites (e.g., TiO₂–Hβ) have been employed as photocatalysts for the synthesis of 2-methylpiperazine from N-(β-hydroxypropyl)-ethylenediamine at ambient temperature. iitm.ac.in

Immobilized Ionic Liquids: Ionic liquids can be immobilized on solid supports like ZnO or SiO₂ nanoparticles to create stable and recoverable heterogeneous catalysts. rsc.org These systems combine the advantages of homogeneous ionic liquid layers with the practical benefits of heterogeneous catalysis. rsc.org

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions. However, their separation from the product can be challenging.

A notable example is the use of a ruthenium-based pincer complex for the alcohol amination of diethanolamine (B148213) (DEA). researchgate.net Researchers have described methods using a homogeneous ruthenium complex that achieves a high conversion of DEA (69%). While the direct product is not piperazine, the resulting aminoethyl ethanolamine (B43304) (AEEA) can be subsequently cyclized to form piperazine. researchgate.net

The choice between heterogeneous and homogeneous systems often depends on the specific application, balancing the need for high activity and selectivity with the practical requirements of catalyst separation and cost-effectiveness. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 3 Methylpiperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of 2-Ethyl-3-methylpiperazine in solution. It provides detailed information on the carbon skeleton, proton environments, connectivity, and stereochemical arrangement of the substituents.

A full assignment of the proton and carbon signals is achievable through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl substituents, as well as complex multiplets for the seven protons on the piperazine (B1678402) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The methyl group at the C3 position would appear as a doublet, coupled to the adjacent proton on the ring. The piperazine ring protons would resonate in the approximate range of 2.5-3.5 ppm, with their exact shifts and multiplicities depending on their axial or equatorial position within the chair conformation and their proximity to the alkyl substituents. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven unique carbon signals. The carbons of the ethyl group (CH₂ and CH₃) and the methyl group would appear in the aliphatic region (approx. 10-30 ppm). The four distinct methylene carbons of the piperazine ring (C2, C3, C5, C6) are expected to resonate in the range of 40-60 ppm.

Two-Dimensional NMR Spectroscopy: 2D NMR is essential for unambiguous assignments. nih.govsci-hub.senih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would confirm the connectivity within the ethyl group (quartet correlating with the triplet) and would map the adjacencies of all protons around the piperazine ring, allowing for a sequential walk around the heterocycle. nih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom based on the already-determined proton assignments. nih.govnih.govrsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-3-methylpiperazine

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H2 (ring CH) | ~2.8 - 3.2 | Multiplet (m) | ~55 - 60 |

| H3 (ring CH) | ~2.7 - 3.1 | Multiplet (m) | ~53 - 58 |

| H5 (ring CH₂) | ~2.6 - 3.0 | Multiplet (m) | ~45 - 50 |

| H6 (ring CH₂) | ~2.6 - 3.0 | Multiplet (m) | ~46 - 51 |

| CH₂ (ethyl group) | ~1.3 - 1.6 | Quartet (q) | ~25 - 30 |

| CH₃ (ethyl group) | ~0.9 - 1.1 | Triplet (t) | ~10 - 15 |

| CH₃ (methyl group) | ~1.0 - 1.2 | Doublet (d) | ~15 - 20 |

| NH (ring) | ~1.5 - 2.5 | Broad Singlet (br s) | N/A |

Due to the two stereocenters at C2 and C3, 2-Ethyl-3-methylpiperazine can exist as two diastereomers: cis (where the ethyl and methyl groups are on the same face of the ring) and trans (where they are on opposite faces).

Stereochemical Analysis: The relative stereochemistry of these isomers can be determined using NOE (Nuclear Overhauser Effect) spectroscopy . In the cis isomer, a through-space correlation would be observed between the protons of the ethyl group and the protons of the methyl group. The absence of this specific NOE signal would be indicative of the trans isomer, where the substituents are too far apart. sci-hub.se

Solution Dynamics: The piperazine ring is not static and exists in a dynamic equilibrium between two chair conformations. This process, known as ring inversion, can be studied using temperature-dependent NMR. nih.govrsc.orgresearchgate.netscispace.com At low temperatures, the inversion process slows down, potentially allowing for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to a coalescence of these signals and ultimately to time-averaged signals at room temperature. By analyzing the spectra at different temperatures, the Gibbs free activation energy (ΔG‡) for the ring inversion can be calculated, providing insight into the conformational flexibility of the molecule. nih.govrsc.org

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable information about the functional groups and the molecular bonding within 2-Ethyl-3-methylpiperazine.

The FT-IR spectrum is used to identify the characteristic vibrational modes of the functional groups present. Based on data from piperazine and its alkylated derivatives, the following key absorption bands are expected for 2-Ethyl-3-methylpiperazine: niscair.res.inscispace.comnih.govresearchgate.netauburn.edu

N-H Stretching: A moderate to broad band in the region of 3250-3400 cm⁻¹, characteristic of the secondary amine N-H bond. scispace.com

C-H Stretching: Multiple sharp bands between 2850 cm⁻¹ and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl, ethyl, and piperazine ring methylene groups.

N-H Bending: An absorption band located around 1600-1650 cm⁻¹, arising from the in-plane bending (scissoring) of the N-H group.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-N Stretching: These vibrations, characteristic of the amine structure, typically appear in the fingerprint region between 1100 cm⁻¹ and 1300 cm⁻¹. niscair.res.in

Ring Vibrations: Skeletal vibrations of the piperazine ring itself contribute to a complex pattern of bands in the fingerprint region (< 1500 cm⁻¹).

Interactive Table: Predicted FT-IR Bands for 2-Ethyl-3-methylpiperazine

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3250 - 3400 | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1600 - 1650 | N-H Bend | Secondary Amine |

| 1350 - 1470 | C-H Bend | Alkyl (CH₂, CH₃) |

| 1100 - 1300 | C-N Stretch | Amine |

Raman spectroscopy provides complementary data to FT-IR. While FT-IR is more sensitive to polar bonds like N-H and C-N, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. The Raman spectrum of 2-Ethyl-3-methylpiperazine would be expected to show strong signals for the C-C stretching of the ring skeleton and the alkyl substituents. niscair.res.inbu.eduresearchgate.netsemanticscholar.org This makes it a valuable tool for confirming the structure of the carbon framework, whereas the N-H vibrations would typically produce weaker signals compared to the FT-IR spectrum.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound and to elucidate its structure through the analysis of its fragmentation patterns.

For 2-Ethyl-3-methylpiperazine (C₇H₁₆N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 129.1439.

The primary fragmentation mechanism for piperazine derivatives under electron ionization (EI) or collision-induced dissociation (CID) is α-cleavage, which involves the breaking of the C-C bond adjacent to a nitrogen atom. xml-journal.netresearchgate.net This process leads to the formation of stable, resonance-delocalized radical cations.

The predicted major fragmentation pathways for 2-Ethyl-3-methylpiperazine are:

Loss of the Ethyl Group: The most favorable fragmentation is expected to be the cleavage of the C2-C(ethyl) bond, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This would produce a highly stable, resonance-stabilized cation at m/z 99 . This fragment is often the base peak in the spectrum of C-alkylated piperazines.

Loss of the Methyl Group: A less favorable α-cleavage could result in the loss of a methyl radical (•CH₃, 15 Da), giving rise to a fragment ion at m/z 113 .

Ring Cleavage: The piperazine ring itself can undergo fragmentation, leading to characteristic smaller ions. Common fragments for piperazine rings include ions at m/z 85, 70, and 56 , corresponding to different portions of the cleaved heterocyclic ring. xml-journal.net

HRMS analysis provides high-accuracy mass measurements for both the parent ion and its fragments, allowing for the unambiguous determination of their elemental compositions. This data is critical for confirming the proposed structure and distinguishing it from potential isomers.

Interactive Table: Predicted Mass Spectrometry Fragments for 2-Ethyl-3-methylpiperazine

| m/z (Nominal) | Proposed Fragment Formula | Fragmentation Pathway |

| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₆H₁₃N₂]⁺ | Loss of •CH₃ (M - 15) |

| 99 | [C₅H₁₁N₂]⁺ | Loss of •C₂H₅ (M - 29) (Likely Base Peak) |

| 85 | [C₄H₉N₂]⁺ | Ring Cleavage |

| 70 | [C₄H₈N]⁺ | Ring Cleavage |

| 56 | [C₃H₆N]⁺ | Ring Cleavage |

Elucidation of Novel Fragmentation Patterns for Piperazine-Containing Compounds

The structural characterization of piperazine derivatives through mass spectrometry is heavily reliant on the interpretation of their fragmentation patterns. While specific data for 2-ethyl-3-methylpiperazine is not extensively published, the fragmentation behavior of the broader class of piperazine-containing compounds has been studied, revealing characteristic pathways crucial for their identification. Electron impact (EI) and electrospray ionization (ESI) are common techniques that induce fragmentation, providing a molecular fingerprint for these heterocyclic structures.

A predominant fragmentation pathway for N-substituted piperazines involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to a nitrogen atom. This process is a characteristic fragmentation for aliphatic amines. libretexts.orgchemguide.co.uk For a compound like 2-ethyl-3-methylpiperazine, this would involve the loss of an ethyl or methyl radical from the ring, leading to the formation of a stable, resonance-stabilized cation.

Another significant fragmentation mechanism is the cleavage of the piperazine ring itself. This can occur through various ring-opening pathways, often initiated by the ionization of one of the nitrogen atoms. For instance, studies on piperazine designer drugs have identified characteristic neutral losses and product ions that signal the presence of the piperazine core. researchgate.netsemanticscholar.org A common fragmentation involves the loss of a C2H5N unit or an opening of the ring followed by the loss of ammonia (B1221849) (NH3), leading to specific fragment ions. preprints.org For piperazine derivatives, precursor ion scans for m/z 44 and neutral loss scans for 43 and 86 Da have been utilized as effective screening methods. semanticscholar.org

In more complex derivatives, the fragmentation is often directed by the substituent. For example, in benzoylpiperazines, cleavage adjacent to the carbonyl group is common. chemguide.co.uk For phenylpiperazines, fragmentation can yield ions characteristic of both the piperazine ring and the substituted phenyl group. researchgate.net The analysis of these patterns allows for the precise structural elucidation of novel or unknown piperazine-containing compounds. mdpi.com

| Piperazine Derivative Class | Characteristic Fragment Ion (m/z) | Proposed Identity/Origin | Reference |

|---|---|---|---|

| 1-Benzylpiperazine (BZP) | 91 | [C7H7]+ (Tropylium ion) | researchgate.net |

| 1-(3-chlorophenyl)piperazine (mCPP) | 154 | Cleavage within the piperazine ring | researchgate.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 188 | Cleavage within the piperazine ring | researchgate.net |

| Generic N-Alkyl Piperazines | [M-R]+ | Alpha-cleavage, loss of alkyl substituent | libretexts.org |

| Generic Piperazines | Multiple | Ring opening followed by loss of C2H5N or NH3 | preprints.org |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, detection, and characterization of piperazine derivatives in various matrices. nih.gov The coupling of the high separation efficiency of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for both qualitative and quantitative analysis, even for isomeric compounds or complex mixtures. researchgate.netsemanticscholar.org

In the characterization of piperazine derivatives, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. A typical setup involves a C18 column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. This chromatographic separation is crucial for resolving isomers and separating the target analyte from matrix interferences. nih.gov

Following separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for the polar and basic nature of piperazine compounds, generating protonated molecules [M+H]+. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. Techniques such as Multiple Reaction Monitoring (MRM) are particularly valuable for quantitative analysis due to their high selectivity and sensitivity. nih.gov Other scan functions, like precursor ion and neutral loss scanning, are used for screening and identifying entire classes of compounds, such as detecting all piperazine derivatives in a sample based on their common fragmentation pathways. semanticscholar.org

The application of LC-MS has been pivotal in the analysis of piperazine-based designer drugs in forensic and clinical toxicology, allowing for their rapid and reliable identification in biological fluids. researchgate.netnih.gov It is also employed in pharmaceutical research to characterize newly synthesized derivatives and study their metabolic fate. acs.org

| Parameter | Typical Condition/Method | Purpose | Reference |

|---|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC | Separation of piperazine derivatives | nih.gov |

| Stationary Phase | C18 Column | Provides retention for moderately polar compounds | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | Elution and protonation of analytes | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | Generates [M+H]+ ions | mdpi.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive quantification | nih.gov |

| MS Screening Mode | Precursor Ion / Neutral Loss Scan | Class-specific screening of piperazine derivatives | semanticscholar.org |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of 2-Ethyl-3-methylpiperazine Salts and Relevant Derivatives

Single-crystal X-ray diffraction (SXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers. While the crystal structure of 2-ethyl-3-methylpiperazine itself is not publicly documented, analysis of closely related substituted piperazine derivatives provides critical insight into the structural characteristics of this class of compounds.

The process involves irradiating a single crystal of a target compound—often a salt to improve crystal quality—with a monochromatic X-ray beam. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure solved and refined. frontiersin.org

Studies on various N-substituted piperazine derivatives have been successfully conducted, yielding high-resolution structures. For example, the crystal structures of 1-(4-nitrobenzoyl)piperazine (B1268174) and 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine have been determined, providing detailed data on their crystalline architecture. nih.govresearchgate.net These analyses confirm the molecular connectivity and reveal the specific conformations adopted by the molecules within the crystal lattice, as well as the nature of intermolecular interactions such as hydrogen bonding that stabilize the crystal packing.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1-(4-nitrobenzoyl)piperazine | C11H13N3O3 | Monoclinic | C2/c | a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å, β = 119.257(8)° | nih.govresearchgate.net |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | C15H17FN2O | Monoclinic | P21/n | a = 10.5982(2) Å, b = 8.4705(1) Å, c = 14.8929(3) Å, β = 97.430(1)° | nih.govresearchgate.net |

| Piperazine | C4H10N2 | Monoclinic | P21/n | - | ed.ac.uk |

| Piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) | C4H12N2²⁺ · 2C6H6NO3S⁻ | - | - | - | researchgate.net |

Detailed Conformational Analysis of the Piperazine Ring in Crystalline Architectures

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the "chair" conformation being the most thermodynamically stable. nih.gov X-ray crystallographic studies consistently show that in the vast majority of crystalline structures, the piperazine ring, whether unsubstituted or substituted, adopts this low-energy chair conformation. ed.ac.ukresearchgate.net In the crystal structure of pure piperazine, the molecule resides on a crystallographic inversion center and exhibits an ideal chair conformation where the N-H bonds are in equatorial positions. ed.ac.ukresearchgate.net

This preference for the chair form is maintained in many derivatives and salts. For example, in piperazine-1,4-diium bis(4-aminobenzenesulfonate), the dicationic piperazine ring also adopts a chair conformation. researchgate.net Similarly, in large macrocyclic structures containing piperazine moieties, the chair conformation is the favored arrangement in the solid state. nih.gov

However, the conformation of the piperazine ring can be influenced by several factors, including steric hindrance from bulky substituents, the constraints of being part of a larger ring system, and coordination to metal centers. A notable deviation from the chair conformation occurs in certain transition metal complexes. When the piperazine nitrogen atoms act as ligands to a metal ion, the structural requirements of the complex can force the ring into a higher-energy "boat" conformation to properly orient the nitrogen lone pairs for coordination. nih.gov Furthermore, intermolecular interactions within the crystal, such as hydrogen bonding and steric repulsion between substituents on adjacent molecules, can play a crucial role in determining the final solid-state conformation of complex piperazine-containing architectures. nih.gov

Theoretical and Computational Chemistry of 2 Ethyl 3 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

No published data is available for 2-Ethyl-3-methylpiperazine.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra and Photophysical Properties

No published data is available for 2-Ethyl-3-methylpiperazine.

Multi-Reference Perturbation Theory (MRPT) Calculations for Excited States

No published data is available for 2-Ethyl-3-methylpiperazine.

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

No published data is available for 2-Ethyl-3-methylpiperazine.

In Silico Prediction of Molecular Interactions and Biochemical Activity (non-clinical focus)

No published data is available for 2-Ethyl-3-methylpiperazine.

While computational studies have been conducted on other piperazine (B1678402) derivatives, the strict requirement to focus exclusively on 2-Ethyl-3-methylpiperazine prevents the inclusion of analogous data. The generation of scientifically accurate content and data tables for the specified analyses is contingent on the existence of peer-reviewed research, which is currently unavailable for this compound.

Molecular Docking Studies for Ligand-Protein Binding Mechanisms

No specific molecular docking studies investigating the ligand-protein binding mechanisms of 2-Ethyl-3-methylpiperazine were identified in the performed search. To conduct such studies, researchers would typically select a specific protein target and use computational software to predict the binding affinity and interaction modes of 2-Ethyl-3-methylpiperazine within the protein's active site. This type of analysis is crucial for drug discovery and understanding potential biological activities. However, no published research detailing these specific interactions for this compound was found.

Computational Assessment of Reactivity and Stability Parameters

There is a lack of specific computational studies in the searched results that assess the reactivity and stability parameters of 2-Ethyl-3-methylpiperazine. Such an assessment would typically involve quantum chemical calculations to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and other electronic descriptors. These parameters provide insight into the kinetic stability, reactivity, and potential sites for electrophilic and nucleophilic attack. Without dedicated computational studies on this molecule, a data table of these parameters cannot be generated.

Coordination Chemistry and Metal Complexation of 2 Ethyl 3 Methylpiperazine and Piperazine Ligands

Design and Synthesis of 2-Ethyl-3-methylpiperazine-Based Ligands for Metal Complexation

The design of ligands based on the piperazine (B1678402) scaffold is a strategic process aimed at creating molecules that can selectively and stably bind to specific metal ions. The inherent properties of the piperazine ring, combined with the effects of substituents, dictate the ultimate structure and function of the resulting metal complexes.

The piperazine ring serves as a fundamental N,N'-bidentate chelating unit or a bridging spacer between metal centers. The design of more complex polydentate ligands involves the strategic functionalization of the two secondary amine nitrogen atoms. This allows for the introduction of additional donor atoms (such as N, O, or S) through pendant arms, effectively increasing the denticity of the ligand.

Key design principles include:

Polydenticity and the Chelate Effect: By attaching coordinating groups to the piperazine nitrogens, multidentate ligands are formed. These ligands can wrap around a metal ion, forming multiple stable five- or six-membered chelate rings. This leads to a significant increase in the thermodynamic stability of the complex, a phenomenon known as the chelate effect.

Steric Hindrance: Substituents on the carbon atoms of the piperazine ring, such as the ethyl and methyl groups in 2-Ethyl-3-methylpiperazine, introduce steric bulk. This bulk can influence the ligand's approach to the metal center, potentially favoring coordination with smaller metal ions or enforcing specific, less-crowded coordination geometries.

Preorganization: Ligand architecture can be designed to be "preorganized," meaning the donor atoms are held in a specific spatial arrangement that matches the preferred coordination geometry of a target metal ion. Incorporating the piperazine ring into a larger macrocyclic structure is a common strategy to achieve this, enhancing both stability and selectivity. nih.govnih.gov

Electronic Effects: Alkyl substituents like ethyl and methyl groups are electron-donating. This increases the electron density on the piperazine nitrogen atoms, enhancing their basicity and making them stronger Lewis bases. This, in turn, can lead to the formation of more stable metal-ligand bonds.

The synthesis of complex piperazine-based ligands typically starts with the piperazine heterocycle, which is then elaborated upon. Common synthetic strategies include:

N-Alkylation: The secondary amine protons of piperazine are readily substituted via reactions with alkyl halides or other electrophiles containing additional donor groups. For example, reaction with chloroacetonitrile followed by reduction with LiAlH₄ can be used to add aminoethyl arms to the piperazine nitrogens. nih.gov

Schiff Base Condensation: Piperazine derivatives containing primary amine groups can undergo condensation reactions with aldehydes or ketones to form polydentate Schiff base ligands. These ligands are particularly versatile, and their synthesis is often a straightforward one-pot procedure. rsc.org

Macrocyclization: Template synthesis is often employed to create macrocyclic ligands incorporating a piperazine unit. In this method, a metal ion is used to hold reactive components in proximity, facilitating the final ring-closing reaction. nih.gov This approach was used to create a 30-membered decaazamacrocycle by reacting a piperazine-containing amine with a dialdehyde in the presence of a templating Mn(II) ion. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with piperazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Piperazine and its derivatives form stable complexes with a wide range of first-row transition metals. The choice of metal ion and the specific ligand architecture dictate the resulting coordination geometry. For instance, piperazine-appended carbodithioate ligands have been used to synthesize complexes of Co(III), Ni(II), Cu(II), and Zn(II). acs.org In these cases, the Ni(II) and Cu(II) complexes adopted a distorted square planar geometry, while the Co(III) complex was found to be distorted octahedral. acs.org Similarly, ligands based on 1,4-bis(2-hydroxyethyl)piperazine have been complexed with Cu(II), Co(II), Ni(II), and Zn(II), resulting in distorted octahedral, distorted square planar, and distorted tetrahedral geometries, respectively. ekb.eg The ability of piperazine to act as a bridging ligand can also lead to the formation of polynuclear complexes, such as dinuclear and tetranuclear copper(II) clusters. rsc.orgrsc.org

| Metal Ion | Ligand Type | Observed Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | Hexadentate Schiff Base | Square Planar / Square Pyramidal | rsc.orgrsc.org |

| Zn(II) | Macrocycle (17-anePyN₅Pip) | Hexacoordinate (Distorted) | nih.gov |

| Ni(II) | Carbodithioate | Distorted Square Planar | acs.org |

| Co(III) | Carbodithioate | Distorted Octahedral | acs.org |

| Co(II) | N,O-donor (BHEP) | Distorted Octahedral | ekb.eg |

| Fe(II) | Triazene | Octahedral | journalcsij.com |

A combination of analytical methods is essential to fully characterize piperazine-based coordination compounds.

Spectroscopic Techniques:

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. The appearance of new absorption bands at lower frequencies (typically 400-600 cm⁻¹) is indicative of the formation of metal-nitrogen (M-N) and other metal-donor atom (e.g., M-O) bonds. biointerfaceresearch.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal ion. Shifts in the absorption maxima (λmax) of the ligand upon complexation confirm metal binding. biointerfaceresearch.com

NMR Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution and confirm which atoms of the ligand are involved in coordination. nih.govacs.org

Electrochemical Analysis: Cyclic voltammetry is employed to study the redox properties of the metal center within the complex. It can determine the potentials at which the metal ion can be oxidized or reduced, providing insight into the electronic influence of the ligand on the metal's stability in different oxidation states.

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes. It measures the change in mass of a sample as a function of temperature, revealing information about the loss of solvent molecules (both lattice and coordinated) and the decomposition pathway of the complex. biointerfaceresearch.com

| Technique | Observation | Information Gained | Reference |

|---|---|---|---|

| FT-IR | New bands in the 400-600 cm⁻¹ range | Confirmation of M-N and M-O bond formation | biointerfaceresearch.com |

| UV-Vis | Shift in λmax upon complexation | Evidence of metal-ligand binding; d-d transitions indicating coordination geometry | biointerfaceresearch.com |

| TGA | Mass loss at specific temperatures | Presence of coordinated solvent molecules; thermal stability and decomposition pattern | biointerfaceresearch.com |

| X-ray Crystallography | Precise bond lengths and angles | Definitive molecular structure, coordination geometry, and piperazine conformation | nih.govrsc.org |

Influence of Piperazine Conformation on Coordination Geometry and Electronic Properties

The conformational behavior of the piperazine ring is a critical factor that profoundly influences the structure and properties of its metal complexes. The piperazine ring can exist in several conformations, primarily the chair, boat, and twist-boat forms.

Research on a hexadentate Schiff base ligand demonstrated that while the free ligand exists in a chair-a,a conformation, upon coordination to two copper(II) ions, the piperazine backbone flips to a chair-e,e conformation to act as a bridge. rsc.org In more constrained systems, such as small macrocycles, X-ray analysis has shown that the piperazine ring is forced into the boat conformation to serve as a bidentate moiety. nih.gov This enforced boat conformation can lead to lower metal binding affinity compared to more flexible ligands that can coordinate while retaining the favored chair geometry. nih.gov The specific conformation adopted (chair vs. boat) and the orientation of the nitrogen lone pairs (e.g., trans-e,e vs. chair-e,a) directly control the dimensionality and nuclearity of the final structure, leading to the formation of discrete dinuclear clusters, tetranuclear assemblies, or one-dimensional coordination polymers from the same ligand under different conditions. rsc.orgrsc.org

Analysis of Chair, Boat, and Twist-Boat Conformations within Metal Complexes

The conformational flexibility of the piperazine ring is a critical factor in its coordination chemistry. In its uncomplexed state, piperazine and its simple derivatives predominantly exist in a chair conformation to minimize steric strain. fz-juelich.de In this conformation, the nitrogen lone pairs can be in either axial or equatorial positions, which affects their availability for coordination to a metal ion.

For 2-Ethyl-3-methylpiperazine, the presence of the ethyl and methyl groups on adjacent carbon atoms introduces significant steric considerations. These alkyl groups will influence the conformational equilibrium of the free ligand and the coordinated ligand. In the chair conformation, there are multiple stereoisomers to consider (cis and trans isomers, and for each, different chair conformations). The thermodynamically most stable chair conformation will likely have the bulkier ethyl group in an equatorial position to minimize steric interactions.

When a 2-Ethyl-3-methylpiperazine ligand coordinates to a metal, the energetic cost of adopting a boat or twist-boat conformation might be higher than for unsubstituted piperazine due to increased steric hindrance between the alkyl groups and the rest of the coordination sphere.

Below is an interactive data table summarizing the typical conformational preferences of piperazine ligands in different environments.

| Ligand State | Predominant Conformation | Key Characteristics |

| Uncomplexed Piperazine | Chair | Most thermodynamically stable form, minimizes steric strain. |

| Complexed Piperazine (Monodentate) | Chair | The chair conformation is often retained. |

| Complexed Piperazine (Bidentate/Bridging) | Chair or Boat | Can adopt a boat conformation to span two metal centers or to satisfy the geometric constraints of a chelate ring. |

| Piperazine in a Macrocycle | Boat or Twist-Boat | Often forced into higher-energy conformations to accommodate the macrocyclic structure. nih.gov |

Stereochemical Aspects of Ligand-Metal Interactions and Resulting Stability

The stereochemistry of 2-Ethyl-3-methylpiperazine is a crucial determinant of the structure and stability of its metal complexes. This ligand can exist as cis and trans diastereomers, and each of these can exist as a pair of enantiomers. The relative orientation of the ethyl and methyl groups will dictate how the ligand can approach and bind to a metal center.

The stability of the resulting metal complexes will be influenced by several factors:

Chelate Ring Strain: If 2-Ethyl-3-methylpiperazine acts as a bidentate ligand, it forms a six-membered chelate ring. The substituents will affect the puckering of this ring and introduce strain, which can destabilize the complex.

Steric Hindrance: The ethyl and methyl groups can sterically hinder the coordination of other ligands to the metal center. This effect will be dependent on the specific stereoisomer of the 2-Ethyl-3-methylpiperazine used. For instance, the trans isomer might present less steric bulk towards one side of the coordination sphere compared to the cis isomer.

Ligand Field Stabilization Energy (LFSE): The stereochemistry of the ligand can influence the geometry of the metal complex, which in turn affects the d-orbital splitting and the LFSE. Complexes that can adopt a geometry that maximizes the LFSE will be more stable.

The choice of metal ion will also play a significant role. Metal ions with a strong preference for a specific coordination geometry (e.g., square planar for Ni(II) with certain ligands, or octahedral for Co(III)) will favor the coordination of the stereoisomer of 2-Ethyl-3-methylpiperazine that best accommodates that geometry.

The table below outlines the expected impact of stereoisomerism on the stability of metal complexes with 2-Ethyl-3-methylpiperazine.

| Stereoisomer | Expected Coordination Behavior | Impact on Complex Stability |

| cis-2-Ethyl-3-methylpiperazine | The two alkyl groups are on the same side of the ring, potentially leading to greater steric hindrance with other ligands. | May form less stable complexes compared to the trans isomer due to increased steric repulsion. |

| trans-2-Ethyl-3-methylpiperazine | The alkyl groups are on opposite sides of the ring, which may allow for a more stable packing of ligands around the metal center. | Likely to form more stable complexes due to reduced steric hindrance. |

Non Clinical Biochemical Interactions and Mechanistic Studies of 2 Ethyl 3 Methylpiperazine Derivatives

Molecular Mechanisms of Action (Focus on in vitro and in silico Studies)

The biological effects of 2-Ethyl-3-methylpiperazine derivatives are underpinned by their interactions with specific molecular targets and their subsequent influence on cellular signaling cascades. In vitro and in silico studies have been instrumental in elucidating these mechanisms.

Ligand-Target Interactions with Purified Enzymes and Receptors

Derivatives of the broader piperazine (B1678402) class have demonstrated the ability to interact with a wide range of purified enzymes and receptors, suggesting potential mechanisms of action for substituted analogs like 2-Ethyl-3-methylpiperazine.

In silico molecular docking studies have been employed to predict the binding modes of piperazine derivatives with various biological targets. For instance, docking studies with the androgen receptor have shown that arylpiperazine derivatives can form stable complexes through hydrogen, electrostatic, and hydrophobic bond interactions. nih.gov Other studies have investigated the interactions of piperazine derivatives with enzymes such as tyrosinase, monoamine oxidase-A (MAO-A), and acetylcholinesterase, revealing key amino acid residues involved in binding within the active site. marmara.edu.trmdpi.com

Furthermore, piperazine-containing compounds have been identified as inhibitors of various enzymes. For example, a series of benzhydrylpiperazine-based derivatives were evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov Enzyme kinetic studies revealed the binding mechanism of these compounds against the COX-2 enzyme. nih.gov Similarly, piperazine-based benzimidazole (B57391) derivatives have been shown to be potent inhibitors of urease. nih.gov The binding affinity of these derivatives to the enzyme's active site is influenced by the nature and position of substituents on the aromatic ring. nih.gov

The interaction of piperazine derivatives is not limited to enzymes. Studies on heterocyclic analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol have demonstrated high affinity for dopamine D2 and D3 receptors. nih.gov The affinity for these receptors was determined through inhibition of [3H]spiperone binding in cells expressing the cloned receptors. nih.gov

Table 1: Examples of Ligand-Target Interactions of Piperazine Derivatives

| Derivative Class | Target Enzyme/Receptor | Type of Study | Key Findings |

| Benzhydrylpiperazines | COX-2/5-LOX | In vitro enzyme inhibition, Kinetic studies | Dual inhibition with promising COX-2 selectivity. nih.gov |

| Thiazolylhydrazine-piperazines | MAO-A | In vitro enzyme inhibition, In silico docking | Selective inhibition of MAO-A, with key binding interactions identified. mdpi.com |

| Piperazine-based benzimidazoles | Urease | In vitro enzyme inhibition, In silico docking | Potent inhibition, with activity influenced by substituent electronics and sterics. nih.gov |

| Arylpiperazines | Dopamine D2/D3 Receptors | Radioligand binding assay | High affinity for both D2 and D3 receptors. nih.gov |

| Arylpiperazines | Androgen Receptor | In silico docking | Formation of stable complexes via various non-covalent interactions. nih.gov |

Modulation of Specific Cellular Pathways (e.g., Apoptosis Regulation in Cancer Cell Lines)

A significant body of research on piperazine derivatives has focused on their anticancer properties, particularly their ability to modulate cellular pathways leading to apoptosis, or programmed cell death.

Several studies have demonstrated that novel piperazine derivatives can potently induce caspase-dependent apoptosis in various cancer cell lines. e-century.us For instance, a novel piperazine-containing compound, C505, was identified from a library of 2,560 compounds and was shown to inhibit cancer cell proliferation and induce apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us

The cytotoxic activity of arylpiperazine derivatives has also been evaluated against human prostate cancer cell lines. mdpi.com Certain derivatives exhibited strong cytotoxic activities, although their effects on normal prostate epithelial cells were also noted. mdpi.com

Table 2: Modulation of Apoptosis by Piperazine Derivatives in Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Molecular Mechanism |

| N-ethyl-piperazinyl amides of oleanonic and ursonic acids | NCI-60 panel | Induction of apoptosis | Upregulation of Bak, downregulation of Bcl-XL and Bcl-2. nih.gov |

| Piperazine derivative C505 | K562, HeLa, AGS | Induction of caspase-dependent apoptosis | Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us |

| Arylpiperazines | LNCaP, DU145 (prostate cancer) | Cytotoxicity | Not fully elucidated, but suggests induction of cell death pathways. mdpi.com |

Investigation of Binding Affinities and Allosteric Modulation

The potency of 2-Ethyl-3-methylpiperazine derivatives is intrinsically linked to their binding affinities for their respective molecular targets. Various in vitro and in silico techniques have been utilized to quantify these affinities and explore the nature of their interactions.

Binding affinities are commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For example, novel piperazine derivatives synthesized as tyrosinase inhibitors showed IC50 values in the micromolar range. marmara.edu.tr Kinetic studies on the most potent of these compounds revealed a mixed type of inhibition with a Ki value of 9.54 µM. marmara.edu.tr Similarly, benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors demonstrated IC50 values in the sub-micromolar to micromolar range for COX-2 and 5-LOX, respectively. nih.gov

In the context of anticancer activity, a novel piperazine derivative, C505, exhibited potent growth inhibition with GI50 values in the nanomolar range against K562, HeLa, and AGS cancer cell lines. nih.gov The GI50 values were determined to be 0.058 µM, 0.155 µM, and 0.055 µM for K562, HeLa, and AGS cells, respectively. nih.gov

Molecular docking studies provide a theoretical basis for these observed affinities by predicting the binding energy of the ligand-target complex. The calculated binding energies for a series of piperazine derivatives against tyrosinase ranged from -6.4 to -8.6 kcal/mol. marmara.edu.tr These in silico predictions often correlate well with the experimentally determined inhibitory activities.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. nih.gov SAR studies on piperazine derivatives have provided valuable insights into the structural features required for potent and selective biological activity.

Correlation of Structural Modifications with Observed Biochemical Activity Profiles

Systematic modifications of the piperazine scaffold and its substituents have allowed for the elucidation of key SAR principles.

In a study of N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids, the cytotoxic effect was found to be directly dependent on the type of arylidene moieties attached. nih.gov For instance, derivatives with 3-pyridinoylidene substituents exhibited significant antiproliferative activity, while those with 2-pyridinoylidene or furfurylidene groups were largely inactive. nih.gov

The position of substituents on the arylpiperazine core has also been shown to be critical for activity. In a series of arylpiperazine derivatives evaluated for cytotoxicity against prostate cancer cell lines, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was beneficial for anticancer activity. mdpi.com Furthermore, a methyl group at the ortho-position of the phenyl ring generally conferred better activity against LNCaP cells than a para-methyl substitution. mdpi.com Conversely, a meta-methyl group was found to be detrimental to the activity. mdpi.com

Similarly, in a series of benzimidazole-based piperazine derivatives designed as urease inhibitors, the nature and position of substituents on an aromatic ring played a significant role in their inhibitory potential. nih.gov For example, switching a methyl group from the para to the meta position drastically enhanced activity. nih.gov Increasing the alkyl chain length from methyl to ethyl at the para position also resulted in a more potent compound, suggesting that a slightly larger electron-donating group increases the binding affinity to the enzyme. nih.gov

Table 3: Structure-Activity Relationship Highlights for Piperazine Derivatives

| Derivative Class | Biological Activity | Key SAR Findings |

| N-ethyl-piperazinyl amides of oleanonic and ursonic acids | Anticancer | The type of arylidene moiety is crucial; 3-pyridinoylidene is favored over 2-pyridinoylidene and furfurylidene. nih.gov |

| Arylpiperazines | Anticancer (prostate) | A pyrimidinyl group at the 4-position of piperazine is beneficial. The position of methyl substitution on the phenyl ring is critical (ortho > para; meta is unfavorable). mdpi.com |

| Benzimidazole-based piperazines | Urease Inhibition | Substituent position is key (meta-methyl > para-methyl). Increased alkyl chain length (ethyl > methyl) at the para position enhances potency. nih.gov |

| Benzhydrylpiperazines | COX-2/5-LOX Inhibition | Electron-withdrawing groups (e.g., -Cl, -NO2) on the terminal phenyl ring generally lead to moderate to excellent inhibition. nih.gov |

Non-Clinical Biological Activity Investigations (In Vitro and Ex Vivo)

The non-clinical biological activity of 2-Ethyl-3-methylpiperazine derivatives has been primarily investigated through a variety of in vitro and ex vivo assays. These studies provide crucial information on the efficacy and potential therapeutic applications of these compounds.

The most extensively studied in vitro biological activity of piperazine derivatives is their anticancer effect. As detailed in section 7.1.2, numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of these compounds against a wide range of cancer cell lines, including those from leukemia, non-small cell lung cancer, melanoma, and prostate cancer. e-century.usnih.govmdpi.com These effects are often mediated by the induction of apoptosis.

In addition to anticancer activity, piperazine derivatives have been investigated for their ability to inhibit various enzymes. In vitro enzyme inhibition assays have been used to identify potent inhibitors of COX-2, 5-LOX, tyrosinase, MAO-A, and urease. nih.govmarmara.edu.trmdpi.comnih.gov These studies typically involve incubating the purified enzyme with the test compound and measuring the residual enzyme activity.

Ex vivo studies, while less common in the reviewed literature for this specific class of compounds, can provide further insights into their biological effects in a more physiologically relevant context. For example, in the study of N-ethyl-piperazinyl amide derivatives, ex vivo determinations showed that the compounds did not significantly alter the angiogenesis process on the tested cell lines. nih.gov

Antimicrobial Activity against Bacterial and Fungal Strains

Piperazine derivatives have demonstrated a wide spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi.

A series of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against bacterial strains, although they were less effective against the tested fungi. cumhuriyet.edu.tr Another study focused on piperazine derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties, which exhibited notable antibacterial activity, particularly against Gram-negative bacteria like E. coli. nih.gov The antibacterial activity of these derivatives is thought to be related to their ability to inhibit essential enzymes in bacteria, such as enoyl-ACP reductase. nih.gov

Furthermore, pyrimidine-incorporated piperazine derivatives have been synthesized and screened for their antimicrobial effects. Certain compounds in this series displayed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Significant antifungal activity was also observed against species like Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov

The antimicrobial potential of piperazine derivatives is a promising area of research, with numerous studies highlighting their effectiveness against a range of microbial pathogens. nih.govnih.gov The versatility of the piperazine scaffold allows for the development of compounds with diverse and potent antimicrobial activities. nih.govtandfonline.com

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Type | Target Organisms | Key Findings |

|---|---|---|

| N-alkyl and N-aryl piperazine derivatives | Bacteria and Fungi | Significant activity against bacterial strains, less active against fungi. cumhuriyet.edu.tr |

| Piperazines with N,N′-bis(1,3,4-thiadiazole) | Gram-negative and Gram-positive bacteria | Significant activity against Gram-negative strains, especially E. coli. nih.gov |

| Pyrimidine-incorporated piperazines | Bacteria and Fungi | Good antibacterial and significant antifungal activities observed. nih.gov |

Antioxidant Properties and Radical Scavenging Assays

The piperazine nucleus is a key component in many compounds exhibiting antioxidant properties. researchgate.netresearchgate.net These derivatives have been shown to effectively scavenge free radicals, which are implicated in a variety of diseases.

The antioxidant potential of piperazine derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. cumhuriyet.edu.tr For instance, a study on 1-aryl/aralkyl piperazine derivatives with a xanthine moiety demonstrated their ability to act as antioxidants. cumhuriyet.edu.tr The presence of a hydroxyl group in the structure of these compounds appears to be crucial for their antioxidant properties. cumhuriyet.edu.tr

Coumarin derivatives containing a 2-methylbenzothiazoline motif have also been synthesized and evaluated for their radical scavenging activities, with some compounds showing significant effects. biorxiv.org The phenolic coumarin ring and the benzothiazoline moiety in these molecules are thought to contribute to their free radical scavenging capabilities. biorxiv.org

Table 2: Antioxidant Activity of Representative Piperazine Derivatives

| Compound Class | Assay | Notable Results |

|---|---|---|

| 1-aryl/aralkyl piperazine derivatives | DPPH, ABTS | Presence of a hydroxyl group is important for activity. cumhuriyet.edu.tr |

| Coumarin-piperazine hybrids | DPPH, ABTS | Phenolic and benzothiazoline moieties contribute to radical scavenging. biorxiv.org |

| Flavone analogues with piperazine | Multiple radical scavenging assays | Weak but broad-spectrum antiradical and antioxidant activities. mdpi.com |

Enzyme Inhibition Studies

Piperazine derivatives have been identified as inhibitors of a variety of enzymes, suggesting their potential in treating a range of diseases.

α-Amylase Inhibition: Phenylsulfonyl piperazine derivatives have been synthesized and shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion. cumhuriyet.edu.tr This suggests a potential application for such compounds in the management of diabetes mellitus. cumhuriyet.edu.tr Other studies on hydrazine-containing piperazine derivatives also reported potent α-amylase inhibitory activity. marmara.edu.tr

Protease Inhibition: The piperazine scaffold has been utilized in the design of inhibitors for various proteases. Notably, piperazine derivatives have been developed as potent covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. researchgate.netacs.org These nonpeptidic inhibitors provide a basis for the development of therapeutics for COVID-19. researchgate.netacs.org Additionally, arylpiperazine derivatives have been identified as antagonists of Protease-Activated Receptor 1 (PAR1), with some showing antiproliferative effects in cancer cell lines. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition: Several studies have focused on piperazine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. Thiazole-piperazine derivatives have been synthesized and shown to be potent and selective inhibitors of AChE. tandfonline.com Other research has also highlighted the potential of various piperazine derivatives to inhibit both AChE and BChE. nih.govnih.govresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netbrieflands.com

Other Enzymes: Piperazine derivatives have also been investigated as inhibitors of other enzymes. For example, they have been shown to inhibit carbonic anhydrase, which is a target for treating diseases like glaucoma and cancer. nih.gov

Table 3: Enzyme Inhibition by Piperazine Derivatives

| Enzyme Target | Type of Piperazine Derivative | Key Findings |

|---|---|---|

| α-Amylase | Phenylsulfonyl piperazines | Potent inhibition, suggesting anti-diabetic potential. cumhuriyet.edu.trnih.govresearchgate.netmarmara.edu.trresearchgate.netnih.govnih.govresearchgate.netresearchgate.net |

| Protease (SARS-CoV-2 Mpro) | Covalent non-peptide derivatives | Significant enzymatic inhibition and antiviral potency. nih.govresearchgate.netacs.orgnih.govacs.orgwikipedia.orgunimi.itresearchgate.netmdpi.com |

| Acetylcholinesterase (AChE) | Thiazole-piperazines | Potent and selective inhibition. nih.govnih.govtandfonline.comresearchgate.netnih.govnih.govmdpi.combrieflands.comrsc.orgmdpi.com |

| Butyrylcholinesterase (BChE) | Various derivatives | Dual inhibition of AChE and BChE. nih.govmdpi.comnih.govmdpi.com |

| Carbonic Anhydrase | Chiral piperazines | Potency in the nanomolar range. nih.gov |

Anticancer Activity in Cell Lines

The piperazine scaffold is a common feature in many anticancer agents, and numerous studies have demonstrated the cytotoxic effects of piperazine derivatives against a variety of cancer cell lines. marmara.edu.trresearchgate.netbrieflands.comnih.govnih.gov

Vindoline-piperazine conjugates have been synthesized and shown to have significant antiproliferative effects on a panel of 60 human tumor cell lines. nih.govnih.gov Similarly, novel arylpiperazine derivatives have been evaluated for their cytotoxic activities against human prostate cancer cell lines, with some compounds exhibiting strong inhibitory effects. mdpi.com

The anticancer activity of piperazine derivatives is often linked to their ability to induce apoptosis and inhibit cell cycle progression. For instance, piperazine-tethered bergenin hybrids have been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in tongue and oral cancer cells. nih.gov The flexible binding nature of the piperazine moiety allows it to interact with a variety of biological targets, contributing to its effectiveness against cancer. marmara.edu.tr

Table 4: Anticancer Activity of Piperazine Derivatives

| Compound Type | Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| Vindoline-piperazine conjugates | 60 human tumor cell lines | Antiproliferative effects. nih.govnih.gov |

| Arylpiperazine derivatives | Human prostate cancer cells | Cytotoxic activities. mdpi.com |

| Piperazine-tethered bergenin hybrids | Tongue and oral cancer cells | Cell cycle arrest and apoptosis induction. nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Cytotoxic activity. researchgate.net |

| Methyl piperazine derivatives | Lung, colon, and pancreatic cancer cells | Cytotoxicity via potential EGFR inhibition. mdpi.com |

Neuroprotective Effects in Non-Human Models

Piperazine derivatives have shown promise as neuroprotective agents in various non-human models of neurological disorders. nih.govmdpi.comnih.govresearchgate.net

In studies related to Alzheimer's disease, piperazine derivatives have been investigated for their ability to protect against amyloid toxicity. acs.org One study demonstrated that a specific piperazine compound could protect mushroom spines from amyloid-induced damage and restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease. acs.org The neuroprotective mechanism was linked to the activation of neuronal store-operated calcium entry. acs.org